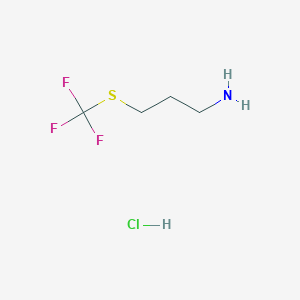

3-(Trifluoromethylthio)propylamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of trifluoromethylthiolated compounds has been extensively studied. One common method involves the use of copper complexes as the fluoride sources . Compared with ordinary fluoride reagents, the reaction systems of copper trifluoromethyl or trifluoromethylthio complexes are relatively simple and easy to operate . In most cases, the trifluoromethylated or trifluoromethylthiolated products were obtained in moderate to excellent yields .Chemical Reactions Analysis

The trifluoromethylthiolation process can go through different pathways in which copper trifluoromethyl or trifluoromethylthio complexes can act as a nucleophile, electrophile, or radical . The trifluoromethylthio radical can be conveniently accessed by mixing AgSCF3 and M2S2O8 (Na, K, NH4, etc.) together in polar solvents such as MeCN, DMSO, and DMF .科学的研究の応用

The trifluoromethylthio group (CF3S-) is a significant structural motif in pharmaceuticals, agrochemicals, and materials science due to its high lipophilicity and strong electron-withdrawing properties. These characteristics enhance cell-membrane permeability and chemical stability of drug molecules. Traditional methods for trifluoromethylthiolation involve challenging conditions, but recent developments have introduced more efficient electrophilic reagents for late-stage trifluoromethylthiolation, simplifying the incorporation of this group into drug molecules (Shao et al., 2015).

Advances in Trifluoromethylthiolation Methods

The palladium-catalyzed trifluoromethylation technique has been refined to allow for the addition of trifluoromethyl groups to a broad range of aryl substrates under mild conditions. This method tolerates various functional groups, making it suitable for late-stage modifications of complex molecules (Cho et al., 2010). Additionally, oxidative trifluoromethylation using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source has expanded the scope of trifluoromethylation reactions, demonstrating versatility in constructing carbon-CF3 bonds across various substrates (Chu & Qing, 2014).

Electrophilic Reagents for Trifluoromethylthiolation

The development of electrophilic trifluoromethylthiolating reagents has opened new avenues for introducing the trifluoromethylthio group into molecules, enhancing their pharmacokinetic and physicochemical properties. These reagents offer a direct approach to trifluoromethylthiolation, providing a straightforward method for incorporating this valuable group into target molecules (Zhang et al., 2017).

Trifluoromethylthio Carbonyl Compounds in Medicinal Chemistry

The trifluoromethylthio group is increasingly used in medicinal chemistry to modulate the properties of drugs. Despite its potential, methods for synthesizing α-SCF3-substituted carbonyl compounds are limited. Recent research has focused on developing radical, nucleophilic, and electrophilic trifluoromethylthiolating reagents to synthesize these compounds efficiently, highlighting the need for more catalytic and stereoselective methodologies (Rossi et al., 2018).

Practical Application in Synthesis

A practical synthesis of 3-((trifluoromethyl)thio)-4H-chromen-4-one demonstrated the use of AgSCF3 and trichloroisocyanuric acid to generate active electrophilic trifluoromethylthio species in situ. This method operates under mild conditions, showcasing the utility of trifluoromethylthiolation in organic synthesis (Xiang & Yang, 2014).

特性

IUPAC Name |

3-(trifluoromethylsulfanyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NS.ClH/c5-4(6,7)9-3-1-2-8;/h1-3,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMIDCCMPHQHIBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CSC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClF3NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-fluorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide](/img/structure/B2620843.png)

![ethyl N-({[1-(4-benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]amino}carbonyl)alaninate](/img/structure/B2620846.png)

![7-Azaspiro[3.5]nonan-2-ol](/img/structure/B2620847.png)

![3-{6-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one](/img/structure/B2620857.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2620858.png)

![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2620860.png)